molecular formula C9H10BrNO B12843508 (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine

Cat. No.: B12843508
M. Wt: 228.09 g/mol
InChI Key: ORIKFZRVWPCELV-UHFFFAOYSA-N
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Description

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic organic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a methanamine group at the 2-position of the dihydrobenzofuran ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine typically involves several steps:

    Bromination: The starting material, 2,3-dihydrobenzofuran, undergoes bromination to introduce a bromine atom at the 5-position.

    Amination: The brominated intermediate is then subjected to amination to introduce the methanamine group at the 2-position.

The reaction conditions for these steps often involve the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and solvents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can interact with biological receptors, while the bromine atom may enhance its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dihydrobenzofuran: Lacks the methanamine group but shares the brominated benzofuran core.

    (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine: Similar structure with a fluorine atom instead of bromine.

    (5-Chloro-2,3-dihydrobenzofuran-4-yl)methanamine: Contains a chlorine atom instead of bromine

Uniqueness

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine is unique due to the specific positioning of the bromine and methanamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Biological Activity

(5-Bromo-2,3-dihydrobenzofuran-2-yl)methanamine is a compound belonging to the dihydrobenzofuran family, characterized by a unique structural framework that includes a bromine atom and an amine functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Chemical Formula : C₉H₈BrN
  • Molecular Weight : 215.07 g/mol
  • Structural Features :
    • A dihydrobenzofuran ring system.
    • A methanamine group attached to the benzofuran core.
    • Bromine substitution at the 5-position of the benzofuran.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in relation to neurological and anti-cancer applications. The compound's structural similarity to known neurotransmitter modulators suggests its potential as a therapeutic agent in treating various neurological disorders.

Pharmacological Applications

  • Neurological Disorders :
    • Preliminary studies suggest that derivatives of this compound may interact with serotonin receptors, indicating potential applications in treating anxiety and depression .
    • The compound's ability to modulate serotonergic activity could position it as a candidate for further development in psychopharmacology.
  • Cancer Therapy :
    • Inhibition of protein-protein interactions such as YAP-TEAD has been identified as a promising therapeutic target for cancer treatment. Compounds similar to this compound have shown efficacy in disrupting these interactions .

Case Studies and Research Findings

Several studies have explored the biological activity of dihydrobenzofurans, including this compound:

Table 1: Summary of Biological Activities

StudyFocusFindings
Antiangiogenic PropertiesDemonstrated that related dihydrobenzofurans exhibit antiangiogenic effects, which may contribute to their anticancer properties.
PharmacokineticsReported improved pharmacokinetic profiles for certain dihydrobenzofurans, indicating potential for once-daily dosing regimens.
Serotonin Receptor ModulationFound that compounds with similar structures showed selective binding to serotonin receptor subtypes, enhancing their therapeutic potential in mood disorders.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes starting from readily available phenolic compounds. Key steps include:

  • Bromination : Introduction of the bromine atom at the 5-position.
  • Alkylation : Formation of the methanamine group.
  • Cyclization : Construction of the benzofuran core through cyclization reactions.

These methods are characterized by their efficiency and high yields, making them suitable for both laboratory and industrial applications.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine

InChI

InChI=1S/C9H10BrNO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8H,4-5,11H2

InChI Key

ORIKFZRVWPCELV-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2)Br)CN

Origin of Product

United States

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